1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms in the ring. These compounds are known for their diverse biological activities and find applications in various fields, including pharmaceuticals, agrochemicals, and materials science [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
1-(4-Methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound features a unique structure that combines a urea moiety with a thiadiazole ring, making it a subject of interest in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 386.49 g/mol.
The compound has been synthesized and characterized in various studies, indicating its potential applications in pharmacology and medicinal chemistry. It is classified under the category of thiadiazole-based ureas, which have shown promising results in biological evaluations, particularly for their antimicrobial and anticancer properties.
The synthesis of 1-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves several steps:
The synthesis methods can vary based on specific substitutions on the thiadiazole or phenyl rings, and microwave-assisted methods have been reported to enhance yield and reduce reaction times .
The molecular structure of 1-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea features:
The structural formula can be represented as follows:
Spectroscopic data such as infrared (IR) spectroscopy indicates characteristic absorption bands corresponding to functional groups present in the molecule .
The compound can undergo various chemical reactions typical for ureas and thiadiazoles:
These reactions are essential for modifying the compound to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for compounds like 1-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea often involves interactions with biological targets such as enzymes or receptors.
Quantitative data from in vivo studies indicate effective doses and protective percentages against specific conditions (e.g., seizures) .
Key physical properties include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Spectroscopic analyses provide insight into functional group presence:
The compound has several potential applications:
Research continues to explore its efficacy and safety profile across various biological systems .
The 1,3,4-thiadiazole scaffold has established a venerable legacy in medicinal chemistry, serving as a versatile pharmacophore since its introduction in the mid-20th century. Early investigations revealed that the thiadiazole nucleus—comprising a five-membered ring with two nitrogen and one sulfur atom—confers exceptional electronic versatility and metabolic stability, making it invaluable for drug design [4]. The sulfur atom contributes to lipophilic interactions, while nitrogen atoms enable hydrogen bonding and coordination with biological targets. This scaffold's intrinsic capacity to engage in π-π stacking interactions with aromatic amino acid residues further enhances its target-binding capabilities. Historically, incorporation of 1,3,4-thiadiazoles yielded compounds with broad-spectrum biological activities, including diuretic properties (acetazolamide), antimicrobial effects (sulfamethizole), and more recently, targeted anticancer agents [4].
Table 1: Evolution of Key 1,3,4-Thiadiazole-Based Pharmacophores
Structural Feature | Example Compound | Therapeutic Application | Key Advancement |
---|---|---|---|
Unsubstituted thiadiazole | Acetazolamide | Carbonic anhydrase inhibition | Established diuretic/carbonic anhydrase inhibitor |
Thiadiazole-sulfonamide | Sulfamethizole | Antibiotic | Demonstrated antimicrobial utility |
Thiadiazole-urea hybrids | E002-1751 (ChemDiv) | Cancer therapeutics | Incorporated urea linker for kinase targeting [2] |
Trifluoromethyl-thiadiazole | CAS 61516-35-6 | Herbicide/Pharmaceutical candidate | Introduced fluorine for enhanced permeability [5] |
Pyrrolidinyl-thiadiazole | MFCD14835202 | Multi-therapeutic (Kinase targeting) | Added heterocyclic amine for receptor interaction [3] |
Patent literature reveals a significant expansion in thiadiazole applications, particularly through strategic functionalization at the 2- and 5-positions. The Google Patents document ES2791340T3 details urea-linked thiadiazole derivatives specifically engineered for anticancer, antiviral (including HIV), and anti-inflammatory applications, demonstrating the scaffold's adaptability to diverse therapeutic areas [4]. Modern derivatives exploit substitutions with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to fine-tune electronic properties and enhance target affinity. For instance, trifluoromethyl substitutions at the 5-position, as seen in CAS 61516-35-6 (N-(4-methoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea), significantly increase membrane permeability and metabolic stability [5]. The progression toward symmetrical bis-aryl substitutions, exemplified by the dual 4-methoxyphenyl design in the title compound, represents the latest evolution in maximizing target engagement through optimized steric and electronic complementarity.
The molecular architecture of 1-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea embodies a deliberate fusion of three pharmacologically validated components, each contributing distinct physicochemical and target-binding advantages. The dual 4-methoxyphenyl system introduces strategic electronic and steric properties: the methoxy (-OCH₃) groups act as moderate electron-donating substituents, enhancing aromatic ring electron density for improved π-stacking interactions with target proteins. Simultaneously, the para-methoxy configuration maintains molecular planarity, facilitating deep binding pocket penetration. Computational analyses of analogous structures (e.g., E002-1751) indicate that methoxy groups strategically modulate lipophilicity (logP ~3.92), balancing membrane permeability with aqueous solubility [2]. This precise logP optimization is critical for cellular uptake and oral bioavailability, positioning the compound favorably within drug-like chemical space.
Table 2: Structural Contributions to Hybrid Molecule Functionality
Molecular Component | Structural Contribution | Biological Consequence | Example in Analogues |
---|---|---|---|
4-Methoxyphenyl (Aryl) | Enhanced electron density for π-stacking; Moderate hydrophobicity | Improved target binding affinity; Optimal membrane traversal | E002-1751 [2]; MFCD14835202 [3] |
Urea Linker | Dual H-bond donor/acceptor capacity; Molecular rigidity | Specific interactions with kinase ATP pockets; Conformational restraint | CAS 61516-35-6 [5]; Patent ES2791340T3 [4] |
1,3,4-Thiadiazole Core | Dipolar characteristics; Sulfur-mediated hydrophobic interactions | Enhanced binding to catalytic sites; Metabolic resistance | EVT-4972718 (benzylsulfanyl variant) [6] |
Symmetric Substitution | Structural homogeneity; Electronic balance | Cooperative binding effects; Predictable ADMET | Title compound design principle |
The urea bridge serves as a critical molecular linchpin, providing both conformational rigidity and exceptional hydrogen-bonding capacity. With two hydrogen bond donors (N-H) and two acceptors (carbonyl oxygen), the urea moiety facilitates multipoint recognition with biological targets—particularly kinases and receptors possessing key aspartate or glutamate residues in their binding sites [2]. This is evidenced in analogues like E002-1751 (1-(4-methoxyphenyl)-3-[5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]urea), where the urea linker enables potent kinase inhibition through ATP-competitive binding [2]. When integrated with the electron-deficient thiadiazole ring, which contributes dipolar characteristics and sulfur-mediated hydrophobic interactions, the resulting hybrid exhibits complementary electronic properties across its entire structure. The thiadiazole's inherent stability against metabolic degradation further enhances the compound's pharmacokinetic profile.
The symmetric incorporation of 4-methoxyphenyl groups at both the urea nitrogen and thiadiazole 5-position represents a sophisticated design strategy. This symmetry creates a molecular plane with balanced electron distribution, potentially enabling cooperative binding effects where both aryl groups engage adjacent hydrophobic pockets. ChemDiv's analogue MFCD14835202 (1-(4-methoxyphenyl)-3-[5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]urea) demonstrates the therapeutic versatility achievable through such targeted modifications, showing activity across cancer, immune, and infectious disease targets [3]. Synthetic routes to these hybrids typically involve sequential functionalization: initial construction of the 2-amino-5-substituted-1,3,4-thiadiazole core, followed by urea coupling with isocyanate derivatives of 4-methoxybenzene. This efficient pathway facilitates rapid analogue generation and structure-activity relationship studies focused on optimizing target affinity and selectivity profiles.
Table 3: Comparative Structural and Electronic Analysis of Key Analogues
Compound Identifier | Molecular Formula | 5-Position Substituent | logP/logD | H-Bond Capacity | Therapeutic Focus |
---|---|---|---|---|---|
Target Compound | C₁₇H₁₆N₄O₃S | 4-Methoxyphenyl | ~4.10 (predicted) | 2 Donors/5 Acceptors | Multitarget (Design) |
E002-1751 [2] | C₁₆H₂₁N₅O₂S | 2-Methylpiperidin-1-yl | 3.920 | 2 Donors/5 Acceptors | Cancer (Kinase inhibition) |
MFCD14835202 [3] | C₁₄H₁₇N₅O₂S | Pyrrolidin-1-yl | ~3.70 (predicted) | 2 Donors/5 Acceptors | Cancer, Infections, Immune |
CAS 61516-35-6 [5] | C₁₁H₉F₃N₄O₂S | Trifluoromethyl | Not reported | 2 Donors/5 Acceptors | Herbicide/Pharmaceutical |
EVT-4972718 [6] | C₁₇H₁₆N₄O₂S₂ | Benzylsulfanyl | Not reported | 2 Donors/4 Acceptors | Research compound |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: